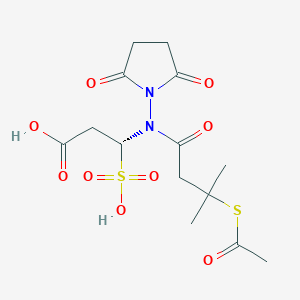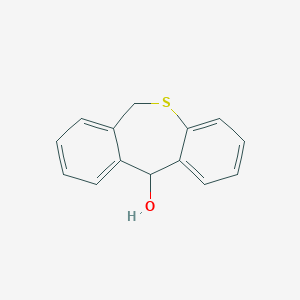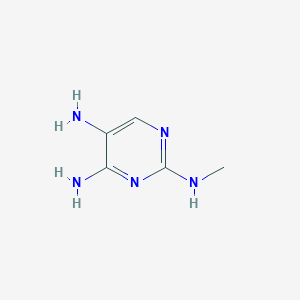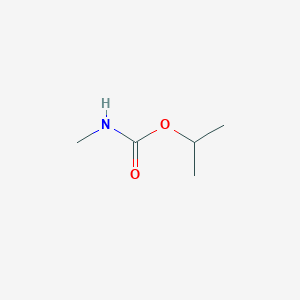
Carbamic acid, methyl-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, methyl-, 1-methylethyl ester, also known as carbaryl, is a widely used insecticide that has been in use since the 1950s. It is a broad-spectrum pesticide that is effective against a wide range of insects, including beetles, moths, and flies. Carbaryl is used in various agricultural and horticultural applications, as well as in the control of insect pests in homes and gardens.
Wirkmechanismus
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for nerve function in insects and other animals. By inhibiting this enzyme, Carbamic acid, methyl-, 1-methylethyl ester causes a buildup of acetylcholine in the nervous system, leading to overstimulation and ultimately paralysis of the insect.
Biochemische Und Physiologische Effekte
Carbaryl has been shown to have a range of biochemical and physiological effects on insects. It has been shown to disrupt the normal function of the nervous system, leading to paralysis and death. It has also been shown to interfere with insect reproduction and development.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is a widely used insecticide that has many advantages for use in laboratory experiments. It is effective against a wide range of insect pests, making it useful for studying the effects of insecticides on different species. However, Carbamic acid, methyl-, 1-methylethyl ester has some limitations, including its potential toxicity to non-target species and its potential to cause environmental contamination.
Zukünftige Richtungen
There are many potential future directions for research on Carbamic acid, methyl-, 1-methylethyl ester and other insecticides. One area of research could be the development of new insecticides that are more effective and less toxic to non-target species. Another area of research could be the investigation of the mechanisms of insecticide resistance in different insect species, with the goal of developing new strategies for controlling insect pests. Finally, research could be conducted on the environmental impacts of insecticides, with the goal of developing more sustainable and environmentally friendly pest control methods.
Synthesemethoden
Carbaryl can be synthesized through the reaction of methyl isocyanate and 1-naphthol. The reaction produces Carbamic acid, methyl-, 1-methylethyl ester as well as carbon dioxide and water. The synthesis of Carbamic acid, methyl-, 1-methylethyl ester is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been extensively studied for its insecticidal properties and has been used in various scientific research applications. It has been used in studies investigating the effects of insecticides on the environment, as well as in studies investigating the mechanisms of insecticide resistance in various insect species.
Eigenschaften
CAS-Nummer |
10047-90-2 |
|---|---|
Produktname |
Carbamic acid, methyl-, 1-methylethyl ester |
Molekularformel |
C5H11NO2 |
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
propan-2-yl N-methylcarbamate |
InChI |
InChI=1S/C5H11NO2/c1-4(2)8-5(7)6-3/h4H,1-3H3,(H,6,7) |
InChI-Schlüssel |
ZLQUUMARLOVRLO-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC |
Kanonische SMILES |
CC(C)OC(=O)NC |
Andere CAS-Nummern |
10047-90-2 |
Synonyme |
propan-2-yl N-methylcarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



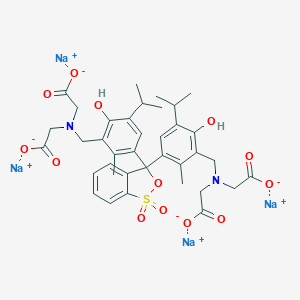
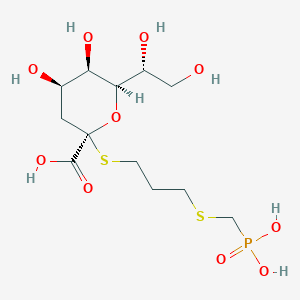


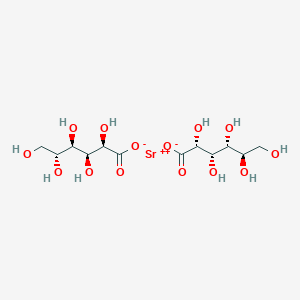
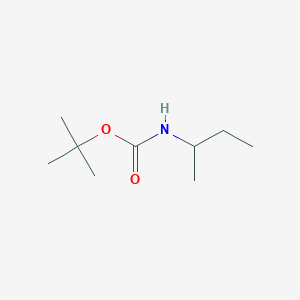
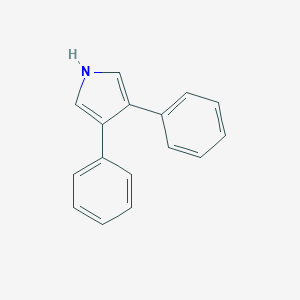
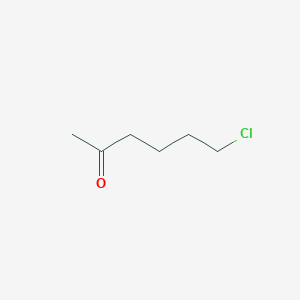
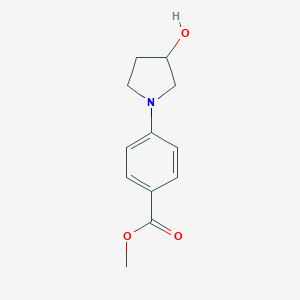
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)
